Physicochemical Properties of 1-Phenyl-1H-indole: A Technical Guide
Physicochemical Properties of 1-Phenyl-1H-indole: A Technical Guide
Part 1: Executive Summary
1-Phenyl-1H-indole represents a critical "privileged scaffold" at the intersection of medicinal chemistry and organic electronics. Unlike its parent compound indole, the N-phenyl substitution eliminates the N-H hydrogen bond donor capability, fundamentally altering its crystal packing, solubility profile, and electronic stability.
In drug discovery, this moiety serves as a lipophilic pharmacophore, enhancing membrane permeability and metabolic stability. In materials science, particularly for Organic Light-Emitting Diodes (OLEDs), 1-Phenyl-1H-indole acts as a foundational building block for Hole Transport Materials (HTMs). Its electron-rich nitrogen atom and extended conjugation provide the necessary orbital overlap for efficient charge transfer, while the phenyl rotor disrupts π-π stacking, preventing crystallization in amorphous thin films.
Part 2: Molecular Architecture & Electronic Structure
Structural Dynamics
The molecule consists of an indole bicyclic system coupled to a phenyl ring at the N1 position. The steric interaction between the peri-hydrogens (H7 on the indole and ortho-hydrogens on the phenyl ring) forces the phenyl ring to twist out of coplanarity with the indole plane.
-
Torsion Angle: Typically 40–50°, preventing complete conjugation but allowing sufficient orbital overlap for hole delocalization.
-
Aromaticity: Retains the 10π-electron system of the indole core, but the nitrogen lone pair is less available for protonation compared to alkyl-indoles due to delocalization into the N-phenyl ring.
Frontier Molecular Orbitals (FMO)
For optoelectronic applications, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount.
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HOMO Level: ~ -5.6 to -5.7 eV. The N-phenyl group exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect, resulting in a slight destabilization (raising) of the HOMO compared to indole (-5.8 eV).
-
LUMO Level: ~ -0.6 to -0.8 eV.
-
Band Gap: ~ 4.9 eV (Wide band gap), making it transparent to visible light and suitable as a host material or high-energy barrier HTM.
Part 3: Physicochemical Data Profile
The following data represents the consensus values for high-purity (>98%) 1-Phenyl-1H-indole.
| Property | Value | Conditions / Notes |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.25 g/mol | |
| Physical State | Solid | Crystalline solid at STP; may supercool to viscous liquid. |
| Melting Point | 60 – 62 °C | Sharp melting range indicates high purity. |
| Boiling Point | 190 °C | @ 20 mmHg (Vacuum distillation required). |
| Density | 1.05 ± 0.1 g/cm³ | Predicted at 20 °C. |
| LogP (Octanol/Water) | ~ 4.4 | Highly lipophilic (Predicted). |
| pKa (Conjugate Acid) | ~ -2.5 | Very weak base due to N-lone pair delocalization. |
| Solubility | High | DCM, Chloroform, Toluene, THF, Ethyl Acetate. |
| Solubility | Low / Insoluble | Water, Methanol (cold). |
Note on CAS Confusion: Researchers must distinguish this compound (CAS 16096-33-6) from 3-Chloro-1-phenyl-1-propyne (CAS 3355-31-5), which sometimes appears in automated database scrapes due to name similarity in legacy systems.
Part 4: Spectroscopic Characterization
UV-Vis Absorption
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Primary Absorption: λ_max ≈ 280–290 nm (Ethanol/DCM).
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Mechanism: π → π* transitions of the indole core. The N-phenyl group causes a bathochromic shift (red shift) of 10–20 nm relative to unsubstituted indole due to extended conjugation.
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Transparency: Optical window > 350 nm, ensuring no interference with visible emitters in OLED stacks.
Fluorescence[1][2][3][4][5]
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Emission: λ_em ≈ 340–360 nm.
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Quantum Yield: Generally lower than indole due to non-radiative decay pathways introduced by the rotation of the N-phenyl ring (rotor effect).
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl₃, 400 MHz):
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Indole C2-H: Doublet or broad singlet at ~7.3–7.4 ppm.
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Indole C3-H: Doublet at ~6.6–6.7 ppm.
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N-Phenyl Protons: Multiplet at 7.4–7.6 ppm.
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Diagnostic: Absence of the broad N-H singlet (typically >8.0 ppm in indole) confirms N-substitution.
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Part 5: Synthesis & Purification Protocols[6]
To achieve "electronic grade" purity (>99.9%), the Buchwald-Hartwig Amination is preferred over the classical Ullmann coupling due to milder conditions and higher yields.
Protocol: Palladium-Catalyzed C-N Cross-Coupling
Reaction: Indole + Bromobenzene
Reagents:
-
Bromobenzene (1.2 equiv)
-
Palladium(II) Acetate (1-3 mol%)
-
Ligand: Tri-tert-butylphosphine (
) or SPhos (1-3 mol%) -
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Charging: Add Indole,
, , and Ligand to the flask. -
Solvation: Add anhydrous Toluene via syringe.
-
Addition: Add Bromobenzene dropwise.
-
Reflux: Heat the mixture to 100–110 °C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black and inorganic salts. Wash pad with DCM.
-
Purification: Concentrate filtrate. Perform Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Final Polish (Optional for OLEDs): Sublimation at high vacuum (<
Torr) is recommended to remove trace organic impurities.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized Buchwald-Hartwig synthesis workflow for high-purity 1-Phenyl-1H-indole.
Part 6: Applications in Organic Electronics (OLEDs)
1-Phenyl-1H-indole is rarely used as the final active layer; rather, it is the primary precursor for synthesizing complex Hole Transport Materials (HTMs) such as carbazole-indole hybrids or star-shaped amines.
Role as a Hole Transport Moiety[9]
-
Hole Mobility: The electron-rich nature facilitates hole hopping.
-
Thermal Stability: The phenyl cap increases the glass transition temperature (
) relative to alkyl-indoles, crucial for device longevity. -
Morphological Stability: The non-planar geometry prevents crystallization, maintaining the amorphous nature of the thin film during operation.
Visualization: Electronic Energy Alignment
Caption: Figure 2. Energy level alignment showing the role of 1-Phenylindole derivatives in mediating hole injection from ITO.
References
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National Institutes of Health (NIH) PubChem. (2023). 1-Phenyl-1H-indole Compound Summary. Retrieved from [Link]
-
MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (Contextualizing Indole/Acridine derivatives in HTL). Retrieved from [Link][3]
